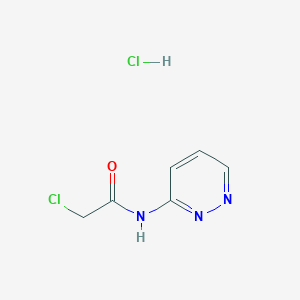

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-pyridazin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOHJDGDFHHQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with pyridazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-substituted acetamide derivatives.

Oxidation: Formation of pyridazinyl oxides.

Reduction: Formation of N-(pyridazin-3-yl)ethylamine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Pharmacological Properties

The compound has been investigated for its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). In vitro studies have shown that it enhances receptor activity, which could have implications for treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine ring can influence the potency and selectivity of the compound towards specific mAChR subtypes .

Case Study 1: In Vivo Pharmacokinetics

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rat models. The results indicated that after intravenous administration, the compound exhibited moderate clearance rates and a favorable half-life of approximately 7.8 hours. Oral bioavailability was found to be around 62%, indicating good absorption characteristics when administered orally .

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| Intravenous | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |

| Oral | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |

Case Study 2: Therapeutic Potential in Neurology

Another study focused on the therapeutic potential of this compound in neurological disorders. The results indicated that it could enhance cholinergic neurotransmission, which is beneficial in models of cognitive impairment. This effect was attributed to its action on mAChRs, providing a basis for further exploration in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Pyridazine Substitution : 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (MW 186.60) shares a pyridine ring but lacks the adjacent nitrogen atoms of pyridazine. This difference may reduce electron deficiency, altering reactivity in nucleophilic environments.

- Aromatic vs.

- Salt Formation : Hydrochloride salts (e.g., ) generally exhibit higher melting points and improved aqueous solubility compared to free bases, a critical factor in drug formulation.

Physicochemical Properties

The physicochemical properties of chloroacetamides vary significantly based on substituents:

Notes:

Biological Activity

2-Chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 172.60 g/mol

- CAS Number : 2138213-64-4

This compound features a pyridazine ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli. These values suggest that while the compound shows activity, it may not surpass the efficacy of established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

The mechanism through which this compound exerts its effects is primarily through interaction with bacterial enzymes and receptors. The presence of the chloro group enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of essential metabolic pathways in bacteria.

Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various acetamide derivatives, this compound was tested alongside other compounds. The study revealed that while it demonstrated moderate antibacterial activity, it was particularly effective against multi-drug resistant strains .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Ceftriaxone | 0.1 | E. coli |

| 2-Chloro-N-(pyridazin-3-yl)acetamide | 40 | S. aureus |

| Other Derivatives | 20-70 | Various |

Study 2: Anticancer Potential

Another significant area of research involves the anticancer potential of this compound. In vitro studies have shown that derivatives with a similar structure can induce apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic development .

Toxicity Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on normal human cells, making it a candidate for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.